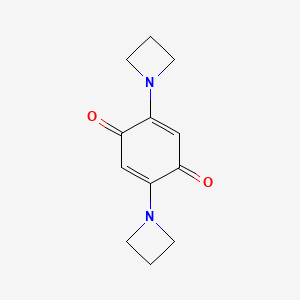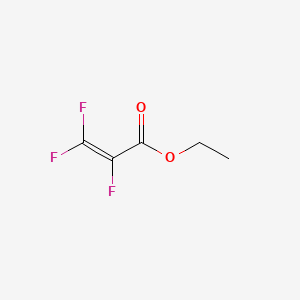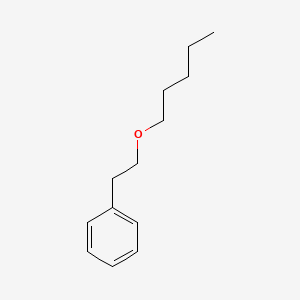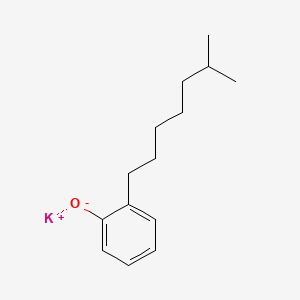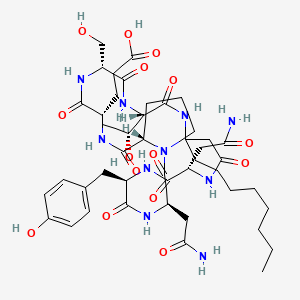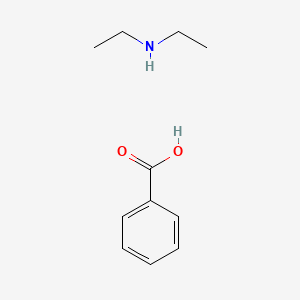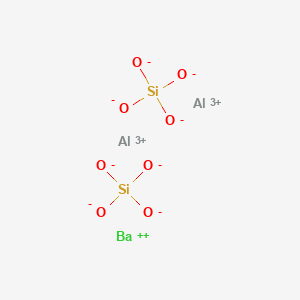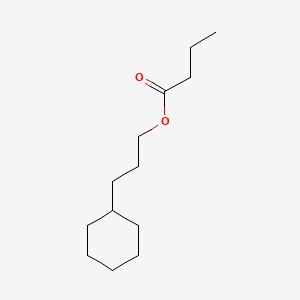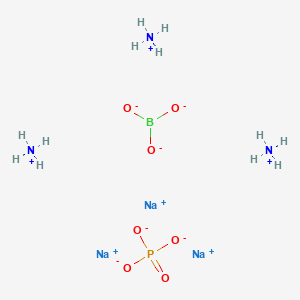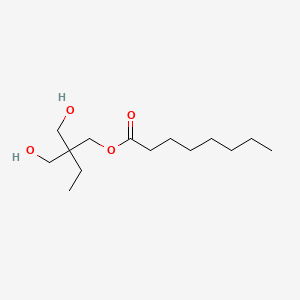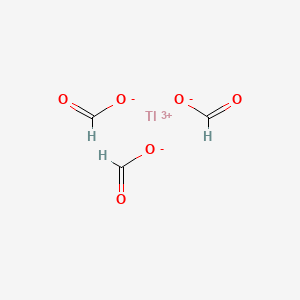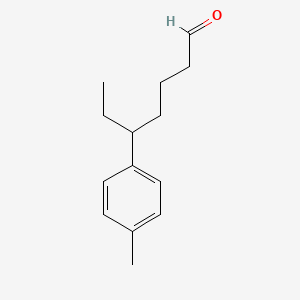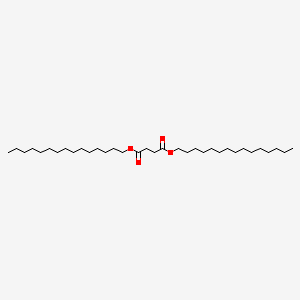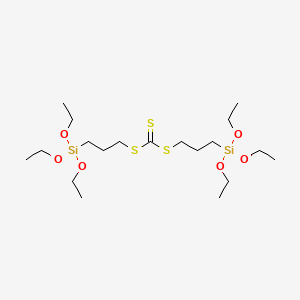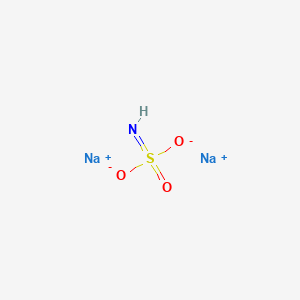
Disodium sulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium sulphamate, also known as disodium sulfamate, is an inorganic compound with the chemical formula H4N2Na2O6S2. It is a white crystalline solid that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium sulphamate can be synthesized through the reaction of sulphamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The reaction can be represented as follows:
H3NSO3+2NaOH→H4N2Na2O6S2+H2O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing sulphamic acid with sodium carbonate or sodium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphate compounds.
Reduction: It can be reduced to form sulphite compounds.
Substitution: It can participate in substitution reactions where the sulphamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Sodium sulphate.
Reduction: Sodium sulphite.
Substitution: Various substituted sulphamate derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium sulphamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of cleaning agents, herbicides, and flame retardants.
Wirkmechanismus
The mechanism of action of disodium sulphamate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include the inhibition of sulphate-reducing enzymes and the modification of protein structures.
Vergleich Mit ähnlichen Verbindungen
Disodium sulphamate can be compared with other similar compounds such as sodium sulphate, sodium sulphite, and sodium bisulphate. While all these compounds contain sulphur and sodium, this compound is unique due to its sulphamate group, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
Sodium sulphate (Na2SO4): Used as a drying agent and in the manufacture of detergents.
Sodium sulphite (Na2SO3): Used as a preservative and in the paper industry.
Sodium bisulphate (NaHSO4): Used in cleaning agents and as a pH adjuster.
This compound stands out due to its specific applications in enzyme inhibition and its role in various industrial processes.
Eigenschaften
CAS-Nummer |
83930-11-4 |
|---|---|
Molekularformel |
HNNa2O3S |
Molekulargewicht |
141.06 g/mol |
IUPAC-Name |
disodium;imino-dioxido-oxo-λ6-sulfane |
InChI |
InChI=1S/H3NO3S.2Na/c1-5(2,3)4;;/h(H3,1,2,3,4);;/q;2*+1/p-2 |
InChI-Schlüssel |
IGHQBRQFVQNPAO-UHFFFAOYSA-L |
Kanonische SMILES |
N=S(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


